molecular formula C20H21N3O4S B2731559 N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 443355-42-8

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2731559
CAS RN: 443355-42-8
M. Wt: 399.47
InChI Key: RBANRYLDRWVRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Molecular Docking Studies

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , demonstrated significant in vitro antitumor activity. These compounds, through molecular docking studies, showed potential inhibition mechanisms against specific cancer cell lines by targeting ATP binding sites of EGFR-TK and B-RAF kinase, which are crucial in the proliferation of cancer cells. The study suggests these compounds' broad spectrum antitumor effectiveness and selective activities towards CNS, renal, breast cancer, and leukemia cell lines, potentially offering insights into the development of new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Multicomponent Synthesis and Chemical Properties

Another aspect of scientific research involving quinazolinone derivatives is their synthesis through multicomponent reactions. These reactions provide a versatile method for creating a variety of heterocyclic compounds with potential biological activities. For instance, the synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines showcases the chemical flexibility and the variety of compounds that can be produced from quinazolinone frameworks, which may lead to discovering new molecules with significant biological properties (N. Tonkikh et al., 2004).

Anticonvulsant and Antimicrobial Activities

Further research on thioxoquinazolinone derivatives has unveiled their potential in treating convulsive disorders and microbial infections. A study detailed the synthesis of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities. These compounds demonstrated broad-spectrum activity against various bacteria and fungi and showed potent anticonvulsant effects in preclinical models. This indicates the compound's relevance in developing treatments for neurological conditions and infections (A. Rajasekaran et al., 2013).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-13-9-10-17(27-2)16(12-13)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBANRYLDRWVRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

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